molecular formula C21H16F2N4O2 B10899824 7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10899824
M. Wt: 394.4 g/mol
InChI Key: VFWZKUKGQNQOGD-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(TRIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(CHLOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-N~3~-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the difluoromethyl group, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C21H16F2N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H16F2N4O2/c1-12-2-4-13(5-3-12)17-10-18(19(22)23)27-20(26-17)16(11-24-27)21(29)25-14-6-8-15(28)9-7-14/h2-11,19,28H,1H3,(H,25,29)

InChI Key

VFWZKUKGQNQOGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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